![molecular formula C19H18N2O B2491115 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline CAS No. 1449107-25-8](/img/structure/B2491115.png)
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomimetic Pro-drug Synthesis
Research by Berry et al. (1997) explores the synthesis of 5-substituted isoquinolin-1-ones through a process involving Curtius rearrangement and cyclisation. This study highlights the potential of isoquinoline derivatives in developing pro-drugs, particularly for targeting hypoxic solid tumours through selective therapeutic drug release. The findings underscore the significance of isoquinoline structures in medicinal chemistry for cancer treatment (Berry et al., 1997).
Antifungal and Antibacterial Applications
A new isoquinolone alkaloid, as reported by Ma et al. (2017), was isolated from an endophytic fungus, showcasing strong antifungal and potent antibacterial activities. This study exemplifies the bioactive potential of isoquinoline derivatives in addressing microbial infections, indicating the broader applicability of such compounds in developing new antimicrobial agents (Ma et al., 2017).
Melatonin Receptor Investigation
Research into melatonin agonists and antagonists derived from isoquinoline derivatives by Faust et al. (2000) investigates the binding site of the melatonin receptor. This study not only contributes to our understanding of receptor-ligand interactions but also suggests the potential therapeutic applications of isoquinoline derivatives in regulating biological rhythms and treating related disorders (Faust et al., 2000).
Novel Synthesis Approaches
Chackal et al. (2002) describe an efficient synthesis of new benzo[c]pyrido[2,3,4-kl]acridine skeletons, demonstrating the versatility of isoquinoline derivatives in creating complex and therapeutically relevant molecular structures. This research expands the toolkit available for synthetic organic chemists, enabling the development of novel compounds with potential pharmaceutical applications (Chackal et al., 2002).
Receptor Antagonist Development
Zajdel et al. (2016) identify potent and selective 5-HT6 receptor antagonists derived from isoquinoline structures, demonstrating pro-cognitive and antidepressant-like properties. This study highlights the therapeutic potential of isoquinoline derivatives in neuropsychiatric drug development, offering new avenues for treating cognitive and mood disorders (Zajdel et al., 2016).
Mecanismo De Acción
The synthesis of these compounds involves several steps, including the formation of imine products, which are unstable and used immediately for the subsequent reaction step . The reaction conditions, such as temperature and the use of microwave irradiation, seem to play a crucial role in the synthesis process .
Propiedades
IUPAC Name |
5-[(1-benzylaziridin-2-yl)methoxy]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-19-8-4-7-16-11-20-10-9-18(16)19/h1-11,17H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYGQHCVQMNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)COC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)
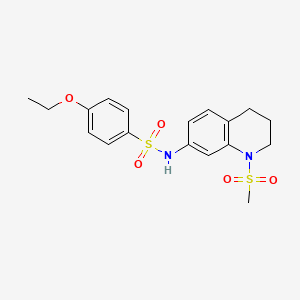
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
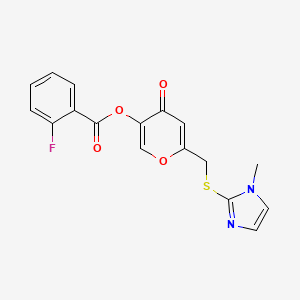

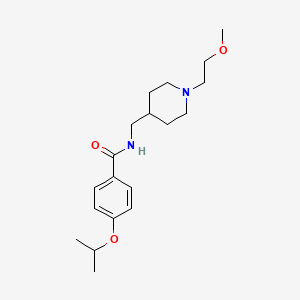
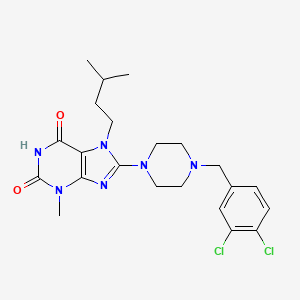
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
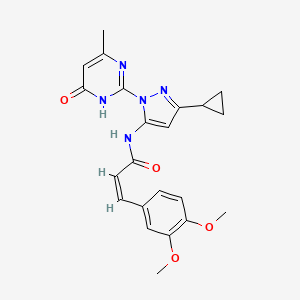
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
